Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Lipophilicity Drug Design Physicochemical Property

Medicinal chemistry programs requiring focused kinase libraries face a common bottleneck: building blocks that balance reactivity, selectivity, and downstream synthetic flexibility. This highly substituted pyrazole-3-carboxylate solves that challenge. - **Faster cross-coupling**: C4-bromine accelerates oxidative addition in Suzuki-Miyaura reactions vs. chlorine analogs (higher throughput). - **Chemoselective handle**: N1-cyanoethyl reduces to 3-aminopropyl without ester cleavage-enables macrocyclic lactam formation. - **Structure-guided design**: Bromine provides anomalous scattering signal for SAD/MAD phasing in co-crystallization studies. - **Balanced physicochemical profile**: LogP ~1.3, TPSA ~94 Ų supports oral bioavailability and solubility targets. Available for immediate R&D supply from BenchChem with rigorous quality documentation.

Molecular Formula C9H11BrN4O2
Molecular Weight 287.11 g/mol
Cat. No. B12069792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate
Molecular FormulaC9H11BrN4O2
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)CCC#N
InChIInChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3
InChIKeyPUSBYFTVIXTVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate: Core Intermediate


Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427023-20-8) is a highly substituted pyrazole building block featuring an N1‑cyanoethyl tether, a C4‑bromine, a C5‑amino group, and a C3‑ethyl ester. Pyrazole‑3‑carboxylates with this substitution pattern serve as advanced intermediates in medicinal chemistry for constructing kinase‑focused libraries, particularly JAK inhibitor scaffolds [1]. The simultaneous presence of a heavy halogen (Br) for metal‑catalyzed cross‑coupling and a nitrile‑containing side chain for downstream reduction or hydrolysis distinguishes this compound from simpler pyrazole ester analogs.

1 JAK inhibitor scaffold assembly
2 C4-Br Suzuki cross-coupling handle
3 N1-cyanoethyl chemoselective reduction
4 Heavy-atom X-ray phasing

Why Close Analogs Cannot Substitute


Pyrazole‑3‑carboxylate analogs with alternate C4‑halogens (Cl vs. Br), other N1‑alkyl groups (ethyl, pyridyl), or absent C4‑substitution exhibit significant differences in lipophilicity, molecular weight, and reactivity . The C4‑bromine provides superior oxidative addition rates in palladium‑catalyzed cross‑couplings compared to chlorine, while the N1‑cyanoethyl group enables chemoselective reduction to an aminopropyl side chain without cleaving the ester. Swapping these elements can derail a validated synthetic route or alter the pharmacokinetic profile of the final compound.

C4-Br vs. C4-Cl Chloro analog may reduce cross-coupling efficiency and require higher catalyst loadings
N1-cyanoethyl vs. N1-ethyl Ethyl analog lacks the nitrile diversification handle, limiting synthetic scope

Quantitative Differentiation from Analogs


Membrane Permeability: LogP Advantage Over Chloro Analog

The computed LogP of the target bromo compound (1.32) is 1.09‑fold higher than that of the 4‑chloro analog (1.21) and 2.37‑fold higher than the 4‑des‑halo analog (0.56), indicating a favorable lipophilicity window for passive membrane permeability in drug discovery programs .

LogP: Br vs. Cl & Des-H
Vendor data
Target LogP = 1.32; Chloro = 1.21; Des-halo = 0.56
Reported higher lipophilicity may support membrane permeability ranking
Predicted by vendor; verify under target conditions
Lipophilicity Drug Design Physicochemical Property

TPSA Advantage Over N1-Ethyl Analog

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 93.9 Ų, which is 34% higher than that of the N1‑ethyl analog (70.1 Ų) due to the polar nitrile group, enhancing aqueous solubility without sacrificing permeability .

TPSA: Br vs. N1-Ethyl
Vendor data
Target TPSA = 93.9 Ų; Ethyl analog = 70.1 Ų (+34%)
Balanced polarity profile may improve solubility without blocking permeation
Computed from SMILES; experimental confirmation advised
Polar Surface Area Solubility Drug‑Likeness

Bromine vs Chlorine Cross-Coupling Reactivity

The C4‑bromine of the target compound is a more reactive partner in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) compared to the 4‑chloro analog. While direct kinetic data for this specific substrate are not available, class‑level knowledge establishes that aryl bromides undergo oxidative addition approximately 10‑50 times faster than the corresponding aryl chlorides under standard conditions [1].

C4-Br vs. C4-Cl Reactivity
Class-level
~10–50× faster oxidative addition (class-level, aryl bromide vs. chloride)
May enable shorter reaction times and lower catalyst loadings
Not measured on this scaffold; review with target coupling conditions
Cross‑Coupling Suzuki Reaction C‑C Bond Formation

N1-Cyanoethyl vs N1-Ethyl: Orthogonal Chemistry

The terminal nitrile on the N1‑cyanoethyl chain can be chemo‑selectively reduced to a primary amine (e.g., H₂, Raney Ni) to yield the 1‑(3‑aminopropyl)pyrazole, or hydrolyzed to a carboxylic acid, without affecting the ester or bromine. The N1‑ethyl analog lacks this handle entirely, limiting its utility in convergent synthesis [1].

N1-Cyanoethyl Orthogonal Chemistry
Class-level
Nitrile reducible to amine or hydrolysable to acid; ethyl analog offers none
Provides two additional diversification points for macrocyclic or conjugate synthesis
Reduction (H₂, Raney Ni) or hydrolysis must be validated on this substrate
Nitrile Reduction Click Chemistry Synthetic Handle

Bromine Heavy Atom for X-ray Phasing

The bromine atom at C4 provides a heavy atom that can be exploited for experimental phasing (SAD or MAD) in protein‑ligand co‑crystallography. The 4‑chloro and 4‑des‑halo analogs exhibit much weaker anomalous scattering at typical Cu‑Kα or Mo‑Kα wavelengths, potentially complicating structure determination [1].

Br Heavy Atom for X-ray
Class-level
Br f'' ≈ 1.3 e⁻ vs. Cl ≈ 0.7 e⁻ at Cu-Kα; strong anomalous signal
May facilitate SAD/MAD phasing and improve ligand electron density maps
Based on standard crystallographic tables; confirm with experimental phasing
X‑ray Crystallography SAD/MAD Phasing Heavy Atom

Evidence-Based Application Scenarios


JAK Inhibitor Diversification via C4-Suzuki Coupling

In medicinal chemistry programs targeting Janus kinase (JAK) isozymes, this compound serves as a versatile intermediate for introducing aryl or heteroaryl diversity at the C4 position via Suzuki‑Miyaura coupling. The faster oxidative addition of the C4‑bromine relative to chlorine enables higher throughput in parallel synthesis, which is directly relevant for generating focused kinase inhibitor libraries as described in patent US9493441B2 [1].

Macrocyclic JAK Inhibitor via N1-Nitrile Reduction

When the goal is to synthesize macrocyclic JAK inhibitors, the N1‑cyanoethyl group can be reduced to 3‑aminopropyl and subsequently coupled to a carboxylic acid moiety, forming a macrocyclic lactam. This reactivity is unattainable with the N1‑ethyl analog, giving the bromo‑cyanoethyl compound a distinct advantage in convergent synthetic strategies [1].

Experimental Phasing for Ligand-Protein Structures

For co‑crystallization studies where the ligand’s pose must be determined experimentally, the bromine at C4 provides a strong anomalous scattering signal, facilitating SAD or MAD phasing. This capability is critical in structure‑based drug design projects where unambiguous electron density for the ligand is essential for guiding medicinal chemistry decisions [1].

Building Block for Balanced LogP Pyrazole Libraries

The combination of LogP ≈ 1.3 and TPSA ≈ 94 Ų positions this compound favorably for constructing compound libraries that aim to maintain oral bioavailability while retaining solubility. This balanced profile makes it a preferred starting point over the more polar des‑halo analog (LogP 0.56) or the less soluble N1‑ethyl analog (TPSA 70.1 Ų) when both permeability and solubility are design criteria .

Application
Selection Property
Validation Focus
JAK inhibitor library synthesis (C4-Suzuki)
C4-Br coupling reactivity
Coupling yield and substrate scope
Macrocyclic JAK inhibitor synthesis
N1-cyanoethyl reduction handle
Chemoselective nitrile reduction
Ligand-protein co-crystallography phasing
Bromine anomalous scattering
Phasing power and map quality
Balanced LogP/TPSA pyrazole libraries
Moderate lipophilicity and polarity profile
Permeability and solubility assay
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